![molecular formula C24H34N4S2 B2357113 1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea CAS No. 863017-71-4](/img/structure/B2357113.png)
1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
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Description
1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a compound that has been studied for its potential use in scientific research. It is a thiourea derivative that has been synthesized using various methods.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on thiourea derivatives often focuses on chemical synthesis techniques and structural analysis. For instance, Fathalla et al. (2001) explored the one-pot synthesis of quinazolin-4-yl-thiourea via an intramolecular cycloaddition reaction, highlighting the versatility of thiourea compounds in chemical synthesis (Fathalla et al., 2001). Similarly, Yamin et al. (2014) discussed the crystal structure of a specific thiourea derivative, providing insights into the molecular configuration and potential applications in material science (Yamin, Rodis, & Chee, 2014).
Biological Evaluations and Potential Therapeutic Applications
A considerable amount of research has been dedicated to evaluating the biological activities of thiourea derivatives. Pessoa-Mahana et al. (2012) synthesized and evaluated novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives for their affinity towards 5-HT1A receptors, indicating the potential therapeutic applications of these compounds in neurological disorders (Pessoa‐Mahana et al., 2012). Additionally, Rahman et al. (2021) investigated unsymmetrical thiourea derivatives as enzyme inhibitors and mercury sensors, showcasing the broad utility of thiourea compounds in both biomedical and environmental applications (Rahman et al., 2021).
Material Science and Sensor Technology
The versatility of thiourea derivatives extends to material science and sensor technology. Guo et al. (2014) synthesized polythiophene-based conjugated polymers incorporating thiourea units for selective and sensitive detection of metal ions and amino acids in aqueous solutions, highlighting the role of thiourea derivatives in developing advanced sensor technologies (Guo et al., 2014).
properties
IUPAC Name |
1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4S2/c1-19(25-24(29)26-20-9-4-2-5-10-20)23(22-13-8-18-30-22)28-16-14-27(15-17-28)21-11-6-3-7-12-21/h3,6-8,11-13,18-20,23H,2,4-5,9-10,14-17H2,1H3,(H2,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMJCGIRIYRRMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=S)NC4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea |
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